molecular formula C12H16O3 B2887264 [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol CAS No. 2168820-69-5

[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol

Cat. No.: B2887264
CAS No.: 2168820-69-5
M. Wt: 208.257
InChI Key: KZISBPBKVCZZCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide, was achieved in seven steps with an overall yield of 63% . This ionic liquid monomer is based on an imidazolium core containing a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends . The synthesis was efficient, reproducible, and scalable from inexpensive reagents .


Molecular Structure Analysis

The molecular structure of “[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol” consists of an ethyl group, an oxiran-2-ylmethoxy group, and a phenylmethanol group. The exact structure and intermediates were analyzed by NMR experiments, infrared, and mass spectra .


Chemical Reactions Analysis

The reaction of active ester (Ar–O–C(O)–) and epoxide moieties was observed in a model compound . This reaction is governed primarily by the nucleophilicity of the oxygen atom in cyclic and linear structures . The active centers have almost equal affinity for both the unreacted monomer functional groups and the polymer chains .

Scientific Research Applications

Polymer Synthesis and Modification

A study by Goel et al. (2008) explored the synthesis and application of 'quat-primer polymers' that incorporate quaternary ammonium and cyclic carbonate groups, using compounds related to [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol. These polymers were characterized and applied as ultrathin coatings on substrates, showcasing their potential in materials science Goel, U. Beginn, A. Mourran, M. Möller, 2008.

Enantioselective Synthesis

Lu et al. (2008) conducted research on enantioselective epoxidation of α,β-enones using an organocatalyst derived from this compound, illustrating its utility in synthesizing epoxides with high enantioselectivity. This highlights its role in producing chiral molecules, which are crucial in pharmaceutical synthesis Jun Lu, Yun‐He Xu, F. Liu, T. Loh, 2008.

Antimicrobial and Insect Antifeedant Activities

A series of compounds related to this compound were synthesized and evaluated for their antimicrobial and insect antifeedant activities by Thirunarayanan and Vanangamudi (2016). Their work underscores the chemical's potential in developing new pesticides and antimicrobial agents G. Thirunarayanan, G. Vanangamudi, 2016.

Catalysis and Chemical Reactions

In the field of catalysis, Hanaoka et al. (1990) studied the solvolysis and isomerization of phenyloxirane, catalyzed by niobic acid, demonstrating the efficiency of related catalysts in organic synthesis and the potential of this compound derivatives in facilitating chemical transformations T. Hanaoka, K. Takeuchi, T. Matsuzaki, Y. Sugi, 1990.

Lipid Dynamics Studies

Nguyen et al. (2019) utilized methanol, a solvent related to the structural motif of this compound, to study its effects on lipid dynamics. This research offers insights into the impact of solvents on biological membranes, relevant for understanding membrane-associated processes and drug delivery mechanisms Michael H. L. Nguyen, Michael DiPasquale, Brett W. Rickeard, Christopher B. Stanley, Elizabeth G. Kelley, D. Marquardt, 2019.

Mechanism of Action

The mechanism of action involves the formation of the oxetane ring from an epoxide, which requires moderate heating . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .

Properties

IUPAC Name

[3-ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-9-4-3-5-10(6-13)12(9)15-8-11-7-14-11/h3-5,11,13H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZISBPBKVCZZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CO)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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